8-Methoxy-5-(pentafluorophenyl)quinoline
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Overview
Description
8-Methoxy-5-(pentafluorophenyl)quinoline is a fluorinated quinoline derivative with the molecular formula C16H8F5NO This compound is known for its unique chemical properties, which make it valuable in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-(pentafluorophenyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the use of 5-chloro-2-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the quinoline core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-(pentafluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine, which is essential in the synthesis of the quinoline core.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
- Quinoline N-oxides from oxidation reactions.
- Aminoquinoline derivatives from reduction reactions.
- Various substituted quinolines from nucleophilic substitution reactions .
Scientific Research Applications
8-Methoxy-5-(pentafluorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antimalarial and antineoplastic activities, similar to other quinoline derivatives.
Industry: Utilized in the development of liquid crystals and as a component in cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-(pentafluorophenyl)quinoline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The presence of the pentafluorophenyl group enhances its binding affinity to these targets, making it more effective .
Comparison with Similar Compounds
8-Methoxyquinoline: Lacks the pentafluorophenyl group, resulting in different reactivity and applications.
5-Fluoroquinoline: Contains a single fluorine atom, offering different biological activities and chemical properties.
6-Methoxyquinoline: Another methoxy-substituted quinoline with distinct reactivity due to the position of the methoxy group.
Uniqueness: 8-Methoxy-5-(pentafluorophenyl)quinoline stands out due to the combined presence of the methoxy and pentafluorophenyl groups. This unique structure imparts enhanced chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
916162-53-3 |
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Molecular Formula |
C16H8F5NO |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
8-methoxy-5-(2,3,4,5,6-pentafluorophenyl)quinoline |
InChI |
InChI=1S/C16H8F5NO/c1-23-9-5-4-7(8-3-2-6-22-16(8)9)10-11(17)13(19)15(21)14(20)12(10)18/h2-6H,1H3 |
InChI Key |
JOTKZJPYGYQGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=C(C(=C(C(=C3F)F)F)F)F)C=CC=N2 |
Origin of Product |
United States |
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